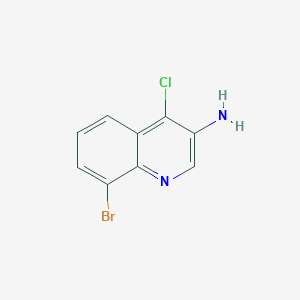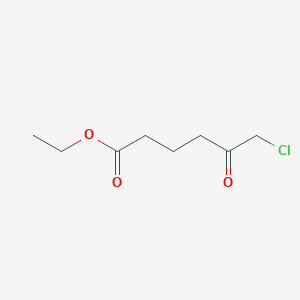![molecular formula C16H14N2O2 B13131078 (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone CAS No. 20663-11-0](/img/structure/B13131078.png)
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone is a heterocyclic organic compound with the molecular formula C16H14N2O2. This compound is known for its unique structure, which includes a fluorenylideneamino group and a dimethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone typically involves the reaction of fluoren-9-one with dimethylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylamines. Substitution reactions can result in a variety of substituted fluorenyl compounds .
Wissenschaftliche Forschungsanwendungen
(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoren-9-one: A precursor in the synthesis of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone.
Fluoren-9-ylideneaminooxy acetic acid: Another fluorenyl-based compound with similar structural features.
3-((9H-fluoren-9-ylideneamino)oxy)propanoic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a fluorenylideneamino group and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
20663-11-0 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(fluoren-9-ylideneamino) N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)16(19)20-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 |
InChI-Schlüssel |
VRYZETAUQLKBOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
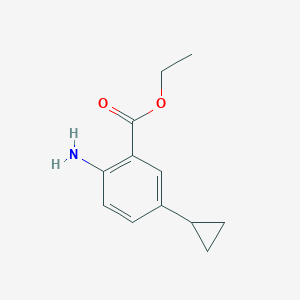
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
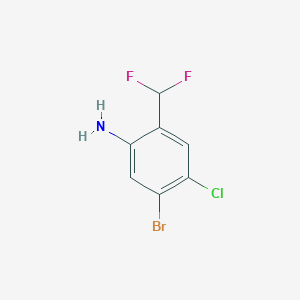

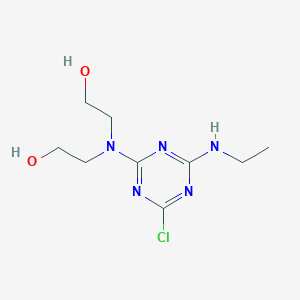


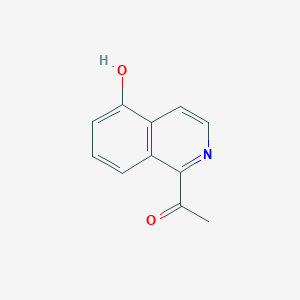
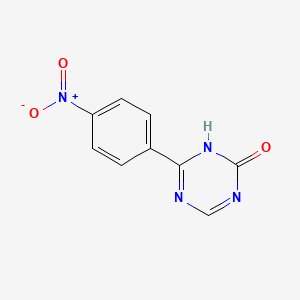
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
